molecular formula C21H20N6O2 B12903995 Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate CAS No. 38359-81-8

Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate

Cat. No.: B12903995
CAS No.: 38359-81-8
M. Wt: 388.4 g/mol
InChI Key: GXVBTPBWQSFUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate involves multiple steps. One common synthetic route includes the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by further reactions to introduce the benzhydryl and amino groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Comparison with Similar Compounds

Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N6O2
  • Molecular Weight : 388.4225 g/mol
  • CAS Number : 4861-10-3
  • Density : 1.35 g/cm³
  • Boiling Point : 613.6°C

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its inhibitory effects on certain kinases and proteases, which are crucial in signaling pathways related to inflammation and cancer progression.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MDA-MB-23117.83
MCF-719.73

These results suggest that the compound may serve as a promising candidate for further development as an antitumor agent.

Inhibition of Proteases

The compound has also been evaluated for its inhibitory effects on proteases such as the SARS-CoV main protease (Mpro). Molecular docking studies indicated strong binding affinities between the compound and the target proteins, suggesting a potential role in antiviral therapy:

Protein TargetBinding Affinity (kcal/mol)Reference
SARS-CoV Mpro-9.8

This data indicates that this compound may inhibit viral replication by targeting essential viral enzymes.

Case Studies

  • Anticancer Activity : A study conducted on various triazolo derivatives demonstrated that compounds similar to Ethyl (7-amino-3-benzhydryl...) exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antiviral Potential : In a recent investigation into novel antiviral agents against SARS-CoV-2, derivatives of triazoles were synthesized and tested. Ethyl (7-amino-3-benzhydryl...) showed promising results in inhibiting viral proteases, suggesting its potential use in treating COVID-19 .

Properties

CAS No.

38359-81-8

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl N-(7-amino-3-benzhydryltriazolo[4,5-b]pyridin-5-yl)carbamate

InChI

InChI=1S/C21H20N6O2/c1-2-29-21(28)24-17-13-16(22)18-20(23-17)27(26-25-18)19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,19H,2H2,1H3,(H3,22,23,24,28)

InChI Key

GXVBTPBWQSFUSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C(=C1)N)N=NN2C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.